4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine
CAS No.:
Cat. No.: VC19967442
Molecular Formula: C6H7F3N2O
Molecular Weight: 180.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7F3N2O |
|---|---|
| Molecular Weight | 180.13 g/mol |
| IUPAC Name | 4-ethyl-5-(trifluoromethyl)-1,2-oxazol-3-amine |
| Standard InChI | InChI=1S/C6H7F3N2O/c1-2-3-4(6(7,8)9)12-11-5(3)10/h2H2,1H3,(H2,10,11) |
| Standard InChI Key | ZYXBDWQPTAYNRW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(ON=C1N)C(F)(F)F |
Introduction
Synthesis Methods
The synthesis of 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine involves controlled reaction conditions to ensure high yields and minimal by-products. Common methods include:
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Cyclization Reactions: Starting from precursors such as ethyl ketones and hydroxylamines, the isoxazole ring is formed via condensation and cyclization.
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Substitution Reactions: Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide under basic conditions.
Reaction parameters such as temperature, solvent choice, and pH are critical for optimizing yields and purity.
Biological Activity
Isoxazole derivatives, including 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine, are known for their diverse pharmacological properties:
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Antimicrobial Activity: The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their activity.
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Anti-inflammatory Potential: Isoxazoles have been studied for their ability to modulate inflammatory pathways.
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Drug Design Applications: The trifluoromethyl group enhances metabolic stability and bioavailability, making it an attractive candidate for drug development.
Chemical Reactivity
The presence of an amino group makes this compound reactive toward electrophiles, enabling:
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Formation of amides or imines through condensation reactions.
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Oxidation or reduction reactions to modify its electronic properties.
These reactivities allow the compound to serve as a building block in synthesizing more complex molecules.
Applications in Research
4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine is primarily used in:
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Pharmaceutical Development:
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As a lead compound for designing enzyme inhibitors.
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As a scaffold for anti-cancer agents.
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Organic Synthesis:
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As an intermediate in constructing heterocyclic frameworks.
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Its versatility stems from its ability to undergo diverse chemical transformations while maintaining stability.
Limitations and Challenges
Despite its potential, there are challenges associated with this compound:
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Synthetic Complexity: The introduction of trifluoromethyl groups requires specialized reagents and conditions.
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Limited Data on Toxicity: Comprehensive studies on its safety profile are needed for broader applications.
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